molecular formula C13H13FN2O2 B13697892 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline

Cat. No.: B13697892
M. Wt: 248.25 g/mol
InChI Key: XSABFESBONICHE-UHFFFAOYSA-N
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Description

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a chemical compound for research use only. It is not for human or veterinary diagnostic or therapeutic use. This aniline derivative features a diaryl ether core, a structure motif present in various biologically active molecules and functional materials . The presence of multiple aromatic rings and amine functional groups suggests potential for applications in pharmaceutical intermediate synthesis and materials science research. Researchers value this compound for its potential as a building block in the development of more complex molecular architectures. Its structure, incorporating two aniline derivatives linked by an ether bridge, may be of interest in exploring structure-activity relationships in medicinal chemistry or as a precursor for polymer synthesis. Handling should adhere to safe laboratory practices for aniline derivatives. As with many research chemicals, this product is air-sensitive and recommended to be stored in a cool, dark place, possibly under inert gas . Please consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

3-(4-amino-2-fluorophenoxy)-4-methoxyaniline

InChI

InChI=1S/C13H13FN2O2/c1-17-12-5-3-9(16)7-13(12)18-11-4-2-8(15)6-10(11)14/h2-7H,15-16H2,1H3

InChI Key

XSABFESBONICHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Routes

Stepwise Synthesis via Benzanilide Intermediates

A patent (CN105753731A) outlines a method for preparing closely related compounds such as 3-amino-4-methoxybenzanilide derivatives, which can be adapted for the target compound by substituting the halogen with fluorine:

Step Reaction Description Conditions Yield & Purity
1. Formation of 3-nitro-4-fluorobenzanilide React 3-nitro-4-fluorobenzoic acid with aniline in chlorobenzene solvent using phosphorus oxychloride catalyst 70–130°C, 0.1–15 h ~95% yield, >98% purity
2. Etherification to 3-nitro-4-methoxybenzoyl aniline React above intermediate with sodium methoxide in methanol under reflux 30–150°C, 0.1–10 h ~94% yield, 99% purity
3. Reduction to 3-amino-4-methoxyl benzanilide Catalytic hydrogenation or chemical reduction of nitro group Catalysts: Pd/C or other High yield, >95% purity

This method can be modified to incorporate the fluorophenoxy group by selecting the appropriate fluorinated benzoic acid precursor.

Continuous Flow Acetylation and Nitration Approach

A recent study optimized a continuous flow process for the acetylation and nitration of 4-fluoro-2-methoxyaniline, a close structural analog, which can be adapted for the synthesis of the target compound’s precursors:

Step Reaction Conditions Yield
Acetylation 4-fluoro-2-methoxyaniline + acetic anhydride Room temperature, stirring 96% yield
Nitration Using AcOH/aqueous HNO3 or fuming H2SO4 Controlled exotherm, continuous flow 82% isolated yield over two steps
Deacetylation Acidic hydrolysis with dilute HCl Batch process 97% yield

This telescoped process provides safer, scalable, and higher-yielding routes to nitroaniline intermediates, which can be reduced to the corresponding amines for further functionalization.

Nucleophilic Substitution for Fluorophenoxy Group Installation

According to detailed synthetic data for related compounds such as N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide, the installation of the fluorophenoxy group is commonly achieved by nucleophilic substitution of a chloroacetamide intermediate with 3-fluorophenol:

Step Reaction Reagents Conditions Yield
Formation of chloroacetamide intermediate 4-amino-2-methoxyaniline + chloroacetyl chloride Triethylamine base, inert solvent (e.g., dichloromethane) 0–25°C, stirring High yield
Nucleophilic substitution Intermediate + 3-fluorophenol Potassium carbonate base, polar aprotic solvent (e.g., DMF) 50–80°C, several hours High yield

This method is adaptable for the target compound by substituting appropriate aniline and phenol derivatives bearing the desired substituents.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield Scale Suitability
Benzanilide intermediate route Amide formation, etherification, reduction High purity, well-established Multi-step, requires careful control 90–95% per step Medium to large scale
Continuous flow acetylation/nitration Acetylation, nitration, deacetylation High safety, scalability, continuous processing Requires specialized equipment 82–97% overall Pilot to industrial scale
Nucleophilic substitution with fluorophenol Chloroacetamide intermediate, substitution Straightforward, adaptable Sensitive to moisture, base strength High (typically >85%) Lab to industrial scale

Research Findings and Notes

  • The continuous flow method significantly improves process safety and scalability compared to traditional batch nitration, which is highly exothermic and hazardous.
  • The nucleophilic substitution step for fluorophenoxy group installation requires dry conditions and appropriate bases to avoid side reactions.
  • Reduction of nitro groups to amino groups can be achieved by catalytic hydrogenation or chemical methods, with Pd/C hydrogenation being the preferred industrial method for its selectivity and mild conditions.
  • Methoxylation is typically performed via methylation of phenolic hydroxyl groups or through reaction with sodium methoxide in methanol.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biological pathways. These interactions can modulate the activity of proteins and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Key analogs are compared based on substituent patterns (Table 1):

Compound Substituents Key Features
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline 4-OCH₃, 3-O-(2-F-4-NH₂-C₆H₃) Dual electron-donating (OCH₃, NH₂) and electron-withdrawing (F) groups.
4-Methoxyaniline () 4-OCH₃ Simplest analog; lacks fluorophenoxy group. Solubility: <1 mg/mL in water .
2-Methoxyaniline () 2-OCH₃ Lower melting point (6.2°C) vs. 4-methoxyaniline (57.2°C) .
3-Fluoro-4-methoxyaniline () 3-F, 4-OCH₃ Direct fluorine substitution on the aniline ring; mp 81–84°C .
3-(Adamantan-1-yl)-4-methoxy-N-(4-chlorophenyl)aniline () 4-OCH₃, 3-adamantyl, N-(4-Cl-C₆H₄) Bulky adamantyl group enhances steric hindrance; used in catalytic C–N bond formation .

Key Observations :

  • Electron-donating groups (e.g., OCH₃, NH₂) enhance solubility in organic solvents but reduce water solubility .
  • Halogen substituents (F, Cl) improve thermal stability and modulate electronic properties for catalytic reactions .

Key Observations :

  • Catalyst-free syntheses (e.g., ) are efficient for simpler derivatives but lack regioselectivity in complex systems.
  • Cobalt catalysts enable high-yield C–N bond formation in sterically hindered analogs .

Key Observations :

  • Antifungal activity correlates with the presence of free -NH groups and heterocyclic motifs .
  • Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity in some contexts but may reduce solubility .

Physicochemical Properties

Comparative data for methoxyaniline derivatives ():

Property 2-Methoxyaniline 4-Methoxyaniline 3-Fluoro-4-methoxyaniline
Melting Point (°C) 6.2 57.2 81–84
Boiling Point (°C) 224 243 N/A
Water Solubility 1.5 g/100 mL <1 mg/mL Insoluble
Density (g/cm³) 1.09 1.07 N/A

Key Observations :

  • 4-Methoxyaniline exhibits higher thermal stability (mp 57.2°C) than its ortho isomer .
  • Fluorine substitution increases melting points due to enhanced intermolecular interactions .

Biological Activity

3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of:

  • An amino group (-NH2)
  • A fluorine atom (F) attached to the aromatic ring
  • A methoxy group (-OCH3)

This structure suggests potential interactions with biological targets, influencing its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a series of compounds were synthesized and tested against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cells. The results showed varied cytotoxic effects:

CompoundCell LineIC50 (μM)Notes
39U-8712.5High cytotoxicity
36MDA-MB-23115.0Moderate cytotoxicity
5HeLa10.0Significant apoptosis induction

The compound 39 demonstrated an IC50 value indicating strong cytotoxicity against U-87 cells, while 36 was effective against MDA-MB-231 cells but less potent than 39 .

The mechanism underlying the anticancer activity appears to be multifaceted:

  • Apoptosis Induction : Compounds derived from this compound have been shown to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations in flow cytometry analyses.
  • Cell Cycle Arrest : Notably, some derivatives caused cell cycle arrest at the G2-M phase, disrupting normal cell division processes .
  • Synergistic Effects : When co-administered with other chemotherapeutic agents like doxorubicin, these compounds exhibited synergistic effects, enhancing overall efficacy against drug-resistant cancer cell lines .

Antioxidant Activity

In addition to their anticancer properties, these compounds also display notable antioxidant activity. The DPPH radical scavenging assay revealed that several derivatives possess antioxidant capabilities superior to ascorbic acid:

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
39851.37 times higher
36801.35 times higher
Control60Baseline

These results indicate that the presence of the methoxy group enhances the electron-donating ability, contributing to increased radical scavenging activity .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Glioblastoma : A study focusing on U-87 cells showed that treatment with derivatives led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
  • Breast Cancer Research : Another investigation into MDA-MB-231 cells highlighted the compound's ability to inhibit cell migration and invasion, suggesting potential applications in preventing metastasis .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 4-methoxyaniline derivatives are often synthesized via chlorination (e.g., using 3-chloro-4-fluorophenol) followed by coupling with fluorophenoxy groups under basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) . Alternative routes include condensation reactions between 4-chlorobenzaldehyde and 4-methoxyaniline in ethanol/methanol with NaOH/K₂CO₃ catalysis .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • IR spectroscopy to identify functional groups (e.g., NH₂, C-O-C).
  • Elemental analysis for purity assessment.
  • Mass spectrometry (ESI or HRMS) for molecular weight validation .

Q. What are common derivatives or analogs of this compound in pharmaceutical research?

Derivatives often retain the methoxyaniline core with modifications such as:

  • Halogenation : Introducing Cl/F at specific positions to alter electronic properties.
  • Sulfonamide or acetamide linkages : Enhancing solubility or bioactivity .
  • Benzimidazole hybrids : Combining with heterocycles for targeted biological activity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Electron-donating groups (e.g., methoxy) on the aniline ring increase nucleophilicity, facilitating aryl-oxygen bond formation. Conversely, electron-withdrawing groups (e.g., fluoro) stabilize intermediates but may slow reaction kinetics. For example, 4-methoxyaniline derivatives achieve higher yields (84–87%) in coupling reactions compared to electron-deficient analogs .

Q. What mechanistic insights explain discrepancies in reported reaction conditions for synthesizing this compound?

Variations in solvents (DMF vs. ethanol) and bases (K₂CO₃ vs. NaOH) affect reaction pathways. DMF, a polar aprotic solvent, enhances nucleophilicity, while ethanol may favor proton transfer steps. Kinetic studies reveal zeroth-order dependence on fluoroarenes in certain nucleophilic substitutions, suggesting rate-limiting steps involving base-assisted deprotonation .

Q. How can researchers resolve spectral ambiguities in characterizing this compound?

Challenges include overlapping aromatic signals in NMR. Strategies:

  • 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously.
  • Isotopic labeling : Use deuterated analogs to track exchangeable protons (e.g., NH₂).
  • Computational modeling : Compare experimental IR/NMR with DFT-predicted spectra .

Q. What are the stability profiles of this compound under physiological conditions?

Stability studies show pH-dependent degradation. Under acidic conditions, the compound undergoes hydrolysis to release 4-methoxyaniline, while oxidative environments promote quinone formation. Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring is recommended for shelf-life determination .

Q. How do steric and electronic factors affect byproduct formation during synthesis?

Steric hindrance (e.g., ortho-substituents) increases the likelihood of dimerization or over-oxidation. For example, 2-chloroaniline derivatives yield 15–20% fewer products due to steric clashes in transition states. Electronic effects also govern regioselectivity; meta-fluorine directs coupling to specific phenoxy positions .

Q. What methodologies optimize reaction yields in multi-component syntheses involving this compound?

Key approaches:

  • Solvent optimization : DMF at 130°C improves yields (94%) by stabilizing charged intermediates.
  • Catalyst-free domino reactions : Reduce side reactions in sequential couplings.
  • Microwave-assisted synthesis : Shorten reaction times from hours to minutes .

Q. How can researchers analyze and mitigate toxicity risks during handling?

  • In vitro assays : Use hepatic microsomes to study metabolic pathways and reactive metabolite formation.
  • Protective groups : Temporarily mask the NH₂ group (e.g., acetylation) to reduce genotoxicity during synthesis.
  • Environmental testing : Monitor aqueous solubility and biodegradability to assess ecotoxicological risks .

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